molecular formula C12H10ClNO2S B15096835 [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid

[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid

Cat. No.: B15096835
M. Wt: 267.73 g/mol
InChI Key: CTUBGYXXEZZFET-UHFFFAOYSA-N
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Description

[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid is a chemical compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 6-chloro-2-methylquinoline with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thioacetic acid, a base such as sodium hydroxide, and solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(6-chloro-2-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16)

InChI Key

CTUBGYXXEZZFET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)SCC(=O)O

Origin of Product

United States

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